molecular formula C25H33N3OS B5129468 1-Butyl-3-[4-[3-(4-methylphenyl)-1-adamantyl]-1,3-thiazol-2-yl]urea

1-Butyl-3-[4-[3-(4-methylphenyl)-1-adamantyl]-1,3-thiazol-2-yl]urea

Cat. No.: B5129468
M. Wt: 423.6 g/mol
InChI Key: ITOXMUPMFNMRLZ-UHFFFAOYSA-N
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Description

1-Butyl-3-[4-[3-(4-methylphenyl)-1-adamantyl]-1,3-thiazol-2-yl]urea is a complex organic compound that features a unique structure combining a butyl group, a thiazole ring, and an adamantyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-3-[4-[3-(4-methylphenyl)-1-adamantyl]-1,3-thiazol-2-yl]urea typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the adamantyl group and the butyl group. The final step involves the formation of the urea linkage. Common reagents used in these reactions include thionyl chloride, adamantane derivatives, and butyl isocyanate. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Purification steps such as recrystallization and chromatography are crucial to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Butyl-3-[4-[3-(4-methylphenyl)-1-adamantyl]-1,3-thiazol-2-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-Butyl-3-[4-[3-(4-methylphenyl)-1-adamantyl]-1,3-thiazol-2-yl]urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-Butyl-3-[4-[3-(4-methylphenyl)-1-adamantyl]-1,3-thiazol-2-yl]urea involves its interaction with specific molecular targets. The thiazole ring and adamantyl group can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    1-Butyl-3-(4-chloro-2-methylphenyl)urea: Similar structure but with a chloro group instead of the adamantyl group.

    1-Butyl-3-(3-chloro-4-methylphenyl)urea: Similar structure with variations in the position of the chloro and methyl groups.

    1-Butyl-3-(2-ethylphenyl)urea: Similar structure with an ethyl group instead of the adamantyl group.

Uniqueness

1-Butyl-3-[4-[3-(4-methylphenyl)-1-adamantyl]-1,3-thiazol-2-yl]urea is unique due to the presence of the adamantyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-butyl-3-[4-[3-(4-methylphenyl)-1-adamantyl]-1,3-thiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3OS/c1-3-4-9-26-22(29)28-23-27-21(15-30-23)25-13-18-10-19(14-25)12-24(11-18,16-25)20-7-5-17(2)6-8-20/h5-8,15,18-19H,3-4,9-14,16H2,1-2H3,(H2,26,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITOXMUPMFNMRLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)NC1=NC(=CS1)C23CC4CC(C2)CC(C4)(C3)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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